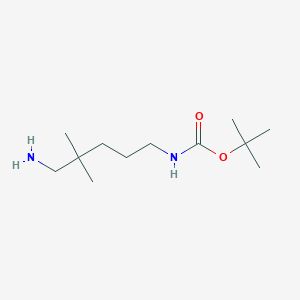

Tert-butyl N-(5-amino-4,4-dimethylpentyl)carbamate

Description

Properties

Molecular Formula |

C12H26N2O2 |

|---|---|

Molecular Weight |

230.35 g/mol |

IUPAC Name |

tert-butyl N-(5-amino-4,4-dimethylpentyl)carbamate |

InChI |

InChI=1S/C12H26N2O2/c1-11(2,3)16-10(15)14-8-6-7-12(4,5)9-13/h6-9,13H2,1-5H3,(H,14,15) |

InChI Key |

PTIGOOMKURSINI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(C)(C)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(5-amino-4,4-dimethylpentyl)carbamate typically involves the reaction of tert-butyl carbamate with 5-amino-4,4-dimethylpentylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(5-amino-4,4-dimethylpentyl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as halides, alcohols, and amines; reactions are often conducted in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new carbamate derivatives .

Scientific Research Applications

Tert-butyl N-(5-amino-4,4-dimethylpentyl)carbamate has a wide range of scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and protein interactions.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of tert-butyl N-(5-amino-4,4-dimethylpentyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Pharmaceutical Applications: The target compound’s aliphatic structure and Boc protection make it ideal for synthesizing bioactive molecules requiring controlled amine release. In contrast, the 3-aminophenyl analog is entrenched in NSAID production .

- Agrochemicals : The dimethyl branches in the target compound may enhance lipid solubility, improving membrane permeability in pesticide formulations.

Table 1: Structural and Functional Comparison

| Compound | Amine Type | Key Application | Reactivity Profile |

|---|---|---|---|

| Tert-butyl N-(5-amino-4,4-dimethylpentyl)carbamate | Aliphatic | Drug intermediates | High (nucleophilic) |

| tert-Butyl N-(5-hydroxy-4,4-dimethylpentyl)carbamate | Hydroxyl | Linker chemistry | Moderate (H-bond donor) |

| tert-Butyl N-(3-aminophenyl)carbamate | Aromatic | NSAID synthesis | Low (resonance-stabilized) |

Q & A

Q. Q1. What are the optimized synthetic routes for Tert-butyl N-(5-amino-4,4-dimethylpentyl)carbamate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves reacting a primary amine (e.g., 5-amino-4,4-dimethylpentylamine) with tert-butyl chloroformate in the presence of a base like triethylamine. Key parameters include:

- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are common due to their inertness and ability to dissolve intermediates .

- Temperature : Reactions are often conducted at 0–25°C to minimize side reactions like hydrolysis.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures high purity.

Data Validation : Monitor reaction progress via TLC or HPLC. Yield optimization may require iterative adjustments to stoichiometry (e.g., 1.2:1 molar ratio of tert-butyl chloroformate to amine) .

Q. Q2. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR : H and C NMR should confirm the tert-butyl group (δ ~1.4 ppm for H, ~28 ppm for C) and carbamate carbonyl (δ ~155 ppm for C).

- Mass Spectrometry : ESI-MS or HRMS should match the molecular ion peak (e.g., [M+H] calculated for CHNO: 241.19 g/mol).

- X-ray Crystallography : Use SHELXL or WinGX for structure refinement. For example, resolve torsional angles in the pentyl chain to confirm regiochemistry .

Q. Q3. What are the stability considerations for this compound under varying pH and temperature conditions?

Methodological Answer:

- pH Sensitivity : Carbamates hydrolyze under strong acidic/basic conditions. Stability testing in buffers (pH 3–9) via HPLC can identify degradation thresholds.

- Thermal Stability : TGA/DSC analysis reveals decomposition temperatures. Store at –20°C in anhydrous solvents (e.g., DCM) to prevent tert-butyl group cleavage .

Advanced Research Questions

Q. Q4. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this carbamate?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA can model transition states for hydrolysis .

- Molecular Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., enzymes with hydrophobic pockets). The tert-butyl group may enhance binding via van der Waals interactions .

Q. Q5. What strategies resolve contradictions in crystallographic data, such as disordered side chains or twinning?

Methodological Answer:

Q. Q6. How can isotopic labeling (e.g., 15^{15}15N, 13^{13}13C) elucidate mechanistic pathways in carbamate reactions?

Methodological Answer:

- Synthetic Labeling : Introduce N at the amine precursor to track carbamate formation via N NMR.

- Kinetic Isotope Effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to distinguish stepwise (SN1) vs. concerted (SN2) mechanisms .

Experimental Design and Data Analysis

Q. Q7. How should researchers design kinetic studies to compare hydrolysis rates of this carbamate with analogs?

Methodological Answer:

- Pseudo-First-Order Conditions : Use excess NaOH (pH 12) and monitor carbonyl loss via UV-Vis (λ ~220 nm).

- Arrhenius Analysis : Conduct reactions at 25°C, 35°C, and 45°C to calculate activation energy (E) and infer transition state geometry .

Q. Q8. What statistical methods validate reproducibility in multi-step syntheses involving this compound?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent, catalyst). ANOVA identifies significant factors affecting yield.

- Control Charts : Track purity (% by HPLC) across batches to detect process deviations .

Safety and Handling Protocols

Q. Q9. What personal protective equipment (PPE) and engineering controls are essential for safe handling?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles. Use NIOSH-approved respirators if airborne particulates are detected via OSHA sampling .

- Engineering Controls : Conduct reactions in fume hoods with sash height ≤18 inches. Install spill trays to contain leaks .

Comparative Analysis with Analogues

Q. Q10. How do steric effects from the tert-butyl group influence regioselectivity in derivatization reactions?

Methodological Answer:

- Steric Maps : Generate Connolly surfaces (e.g., in PyMOL) to visualize steric hindrance. Compare with analogs lacking the tert-butyl group.

- Competition Experiments : React with bulky vs. small electrophiles (e.g., benzyl bromide vs. methyl iodide). Analyze product ratios via GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.